Andolast
Overview
Description
Andolast is a small molecule drug known for its anti-inflammatory and anti-allergic properties. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as an activator of calcium-activated potassium channels and an inhibitor of immunoglobulin E-mediated anaphylaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Andolast involves multiple steps, starting from the preparation of the core structure, which is a tetrazolyl-benzamido derivative. The synthetic route typically includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.
Amidation: The tetrazole intermediate is then reacted with a suitable amine to form the benzamido derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Andolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Andolast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcium-activated potassium channels.
Biology: Investigated for its effects on cellular processes such as immunoglobulin E synthesis and cytokine production.
Medicine: Explored for its therapeutic potential in treating respiratory conditions like asthma and COPD.
Industry: Utilized in the development of new anti-inflammatory and anti-allergic drugs
Mechanism of Action
Andolast exerts its effects by activating calcium-activated potassium channels, which leads to the stabilization of cell membranes and inhibition of inflammatory mediator release. The compound also inhibits the synthesis of immunoglobulin E by acting at different cellular levels, including the reduction of interleukin-4 mRNA levels in T cells and the expression of epsilon germline transcripts in peripheral blood mononuclear cells .
Comparison with Similar Compounds
Similar Compounds
Disodium Cromoglycate: Another anti-asthmatic agent that stabilizes mast cells and prevents the release of inflammatory mediators.
Ketotifen: An anti-allergic drug that inhibits the release of histamine and other mediators from mast cells.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness of Andolast
This compound is unique in its dual mechanism of action as both an activator of calcium-activated potassium channels and an inhibitor of immunoglobulin E synthesis. This dual action makes it particularly effective in controlling asthma symptoms and reducing the incidence of asthma exacerbations .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBMQZDPONDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157682 | |
Record name | Andolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132640-22-3 | |
Record name | Andolast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Andolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDOLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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